3-Cyclohexyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Cyclohexyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of cyclohexylamine with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to yield the desired triazolothiadiazole compound .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones
Reduction: Formation of reduced triazolothiadiazole derivatives
Substitution: Formation of substituted triazolothiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Furyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 3-(2-Furyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
3-Cyclohexyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its cyclohexyl and furyl substituents, which contribute to its distinct biological activities and chemical reactivity compared to other triazolothiadiazole derivatives .
Properties
Molecular Formula |
C13H14N4OS |
---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
3-cyclohexyl-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4OS/c1-2-5-9(6-3-1)11-14-15-13-17(11)16-12(19-13)10-7-4-8-18-10/h4,7-9H,1-3,5-6H2 |
InChI Key |
KWGFCVRWRJYFOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CO4 |
Origin of Product |
United States |
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